molecular formula C24H20N6O6S B2451406 2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 902594-14-3

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No. B2451406
CAS RN: 902594-14-3
M. Wt: 520.52
InChI Key: BEJVXSSOUSIEBU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a triazoloquinazoline ring, a nitrophenyl group, a thioacetamide group, and a furan ring. These groups are common in many pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazoloquinazoline ring system is a fused ring system that includes a triazole ring (a five-membered ring with two carbon atoms and three nitrogen atoms) and a quinazoline ring (a fused six-membered benzene ring and a five-membered ring containing two nitrogen atoms) .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the various functional groups present. For example, the nitro group is electron-withdrawing and could potentially undergo reduction reactions. The thioacetamide group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings would likely make the compound relatively nonpolar and insoluble in water. The compound’s melting and boiling points would depend on the strength of the intermolecular forces, which in turn would be influenced by factors such as the size and shape of the molecule and the presence of polar functional groups .

Scientific Research Applications

Anticancer Activity

1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have garnered attention as potential anticancer agents. Their unique structural features allow for specific interactions with cancer cell receptors. Researchers have synthesized analogs of this compound and evaluated their activity against various cancer cell lines. Further studies are needed to explore the precise mechanisms and potential clinical applications .

Antimicrobial Properties

The compound’s thioether linkage and aromatic moieties contribute to its antimicrobial activity. It has shown promise against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. Investigations into its mode of action and potential synergistic effects with existing antibiotics are ongoing .

Analgesic and Anti-Inflammatory Effects

Triazolothiadiazines exhibit analgesic and anti-inflammatory properties. This compound may modulate pain pathways and reduce inflammation, making it a potential candidate for pain management and inflammatory disorders. Preclinical studies have demonstrated its efficacy in animal models .

Antioxidant Activity

The presence of electron-rich moieties in the structure suggests antioxidant potential. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Researchers are exploring the compound’s ability to scavenge free radicals and protect cellular components .

Enzyme Inhibitors

a. Carbonic Anhydrase Inhibitors Carbonic anhydrase inhibitors are used in treating glaucoma and other conditions. Triazolothiadiazines may exhibit inhibitory effects on carbonic anhydrase enzymes, which regulate acid-base balance and fluid secretion in the eye . b. Cholinesterase Inhibitors These compounds are relevant in Alzheimer’s disease treatment. Investigations into the compound’s cholinesterase inhibitory activity are ongoing . c. Alkaline Phosphatase Inhibitors Alkaline phosphatase plays a role in bone health. The compound’s potential as an alkaline phosphatase inhibitor warrants further exploration . d. Anti-Lipase Activity Lipase inhibitors are relevant in weight management and lipid metabolism. The compound’s lipase inhibitory effects are being studied . e. Aromatase Inhibitors Aromatase inhibitors are used in breast cancer therapy. The compound’s potential as an aromatase inhibitor is an exciting avenue for research .

Antiviral Properties

Triazolothiadiazines may exhibit antiviral activity. Researchers are investigating their effects against viruses such as herpes simplex virus (HSV). Understanding their mechanisms of action and potential clinical applications is crucial .

Future Directions

Future research could explore the potential biological activities of this compound, as well as methods for its synthesis and purification. Given the presence of several functional groups that are common in pharmaceuticals, this compound could potentially be a candidate for drug development .

properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N6O6S/c1-34-19-10-17-18(11-20(19)35-2)26-24(37-13-21(31)25-12-16-4-3-9-36-16)29-23(17)27-22(28-29)14-5-7-15(8-6-14)30(32)33/h3-11H,12-13H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJVXSSOUSIEBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)NCC4=CC=CO4)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(furan-2-ylmethyl)acetamide

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